molecular formula C5H6FN3 B2402306 3-Fluoro-5-hydrazinylpyridine CAS No. 1318760-55-2

3-Fluoro-5-hydrazinylpyridine

Cat. No.: B2402306
CAS No.: 1318760-55-2
M. Wt: 127.122
InChI Key: IHHNDUYMTXYTBB-UHFFFAOYSA-N
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Description

3-Fluoro-5-hydrazinylpyridine is an organic compound with the molecular formula C5H6FN3 It is a fluorinated pyridine derivative, characterized by the presence of a fluorine atom at the third position and a hydrazine group at the fifth position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of 3-Fluoro-5-hydrazinylpyridine may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability, making the compound available for various research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-hydrazinylpyridine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated pyridine oxides, while reduction can produce amines or other reduced derivatives .

Scientific Research Applications

3-Fluoro-5-hydrazinylpyridine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a biochemical probe due to its unique reactivity.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical sensors

Mechanism of Action

The mechanism of action of 3-Fluoro-5-hydrazinylpyridine involves its interaction with specific molecular targets and pathways. The fluorine atom’s high electronegativity and the hydrazine group’s reactivity contribute to the compound’s ability to form strong bonds with target molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of the fluorine atom and hydrazine group, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

(5-fluoropyridin-3-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6FN3/c6-4-1-5(9-7)3-8-2-4/h1-3,9H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHHNDUYMTXYTBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1F)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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